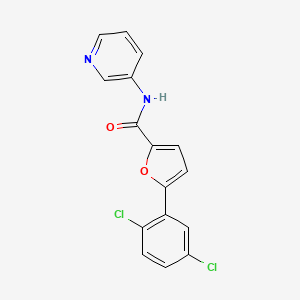

5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide

Description

5-(2,5-Dichlorophenyl)-N-3-pyridinyl-2-furamide is a small-molecule compound featuring a 2-furanamide scaffold substituted with a 2,5-dichlorophenyl group at the 5-position and a 3-pyridinylamine moiety at the N-terminus. The 2,5-dichlorophenyl group is a critical structural motif observed in inhibitors targeting serine proteases such as thrombin and Factor XIIa (FXIIa), where it occupies the S1 pocket of these enzymes to confer binding specificity .

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-10-3-4-13(18)12(8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIYEXXMNJJEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,5-Dichlorophenyl)-N-3-pyridinyl-2-furamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a furan ring, a pyridine moiety, and a dichlorophenyl group. The general formula is represented as:

Synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the furan ring followed by the introduction of the dichlorophenyl and pyridinyl groups through electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal carcinoma)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity. For instance, one study reported an IC50 of approximately 15 µM against MCF-7 cells, suggesting that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cancer cell metabolism. Molecular docking studies suggest that it binds effectively to the active sites of proteins such as dihydrofolate reductase (DHFR) , which plays a crucial role in DNA synthesis and repair . This interaction may lead to reduced nucleotide synthesis, ultimately hindering cancer cell proliferation.

Other Biological Activities

Beyond its anticancer properties, 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics .

- Anti-inflammatory Effects : In vivo models have shown that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analyses .

- Animal Models : In murine models of cancer, administration of the compound resulted in tumor size reduction and prolonged survival rates compared to control groups. Histopathological examinations revealed decreased mitotic figures in treated tumors .

- Comparative Studies : Comparative analysis with other known anticancer agents showed that 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide exhibits superior efficacy against certain cancer types while maintaining lower toxicity profiles .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

*Representative example from .

Functional Analogs in Sirtuin Inhibition

Its cyanoacrylamide side chain engages in covalent interactions with SIRT2’s catalytic domain, a mechanism distinct from the non-covalent binding of triazole-based FXIIa inhibitors. The pyridinyl group in 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide may similarly enhance solubility or target engagement, though its exact role remains speculative.

Key Structural and Functional Divergences

- Scaffold Flexibility : Triazole-based compounds allow modular side-chain modifications for optimizing protease inhibition, whereas the rigid furanamide core in 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide may limit conformational adaptability .

- Target Specificity : The 2,5-dichlorophenyl group confers selectivity for FXIIa in triazole derivatives but drives SIRT2 inhibition in AGK-2, highlighting context-dependent bioactivity .

- Potency: AGK-2 exhibits nanomolar-micromolar potency (IC50 = 3.5 μM), surpassing triazole-based FXIIa inhibitors (IC50 ≥10 μM), likely due to covalent binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.